2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide
CAS No.: 1448043-24-0
Cat. No.: VC5328098
Molecular Formula: C21H19ClN2O4
Molecular Weight: 398.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448043-24-0 |
|---|---|
| Molecular Formula | C21H19ClN2O4 |
| Molecular Weight | 398.84 |
| IUPAC Name | 2-[4-[[4-(4-chlorophenyl)-4-oxobutanoyl]amino]but-2-ynoxy]benzamide |
| Standard InChI | InChI=1S/C21H19ClN2O4/c22-16-9-7-15(8-10-16)18(25)11-12-20(26)24-13-3-4-14-28-19-6-2-1-5-17(19)21(23)27/h1-2,5-10H,11-14H2,(H2,23,27)(H,24,26) |
| Standard InChI Key | CKXYIBCQGKEMTG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Formula
The IUPAC name 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide systematically describes its structure:
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A benzamide group (C6H5CONH2) is attached at the ortho position of a benzene ring.
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A but-2-yn-1-yloxy linker (OCH2C≡CCH2) connects the benzamide to a 4-(4-chlorophenyl)-4-oxobutanamido moiety.
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The latter includes a 4-chlorophenyl group (ClC6H4) bonded to a ketone-containing butanamide chain.
The molecular formula is C21H19ClN2O4, with a molar mass of 398.84 g/mol .
Structural Features and Bonding
Key structural attributes include:
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Amide bonds: Critical for hydrogen bonding and stability.
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Alkyne linker: The but-2-yn-1-yl group introduces rigidity, potentially influencing bioavailability.
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Chlorophenyl group: Enhances lipophilicity and may contribute to target binding through hydrophobic interactions.
The SMILES notation NC(=O)c1ccccc1OCC#CCNC(=O)CCC(=O)c1ccc(Cl)cc1 confirms the connectivity (Figure 1).
Synthesis and Manufacturing
Optimization Challenges
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Steric hindrance: The alkyne linker may complicate coupling efficiency, necessitating high-temperature conditions or microwave-assisted synthesis.
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Purification: Chromatographic techniques (e.g., HPLC) are likely required due to the compound’s polarity and structural complexity .
Physicochemical Properties
Basic Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H19ClN2O4 | |
| Molecular Weight | 398.84 g/mol | |
| CAS Number | 1448043-24-0 | |
| SMILES | NC(=O)c1ccccc1OCC#CCNC(=O)... |
Stability and Solubility
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis at the amide bonds under acidic or alkaline conditions.
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Solubility: Predicted low aqueous solubility due to the chlorophenyl and alkyne groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Analytical Characterization
Spectroscopic Techniques
| Method | Application | Source |
|---|---|---|
| NMR | Confirm molecular structure and purity | |
| MS | Determine molecular weight and fragments | |
| HPLC | Assess purity and isolate isomers |
Nuclear Magnetic Resonance (NMR)
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1H NMR: Expected signals include aromatic protons (δ 7.2–8.0 ppm), amide NH (δ 8.5–9.5 ppm), and alkyne protons (δ 2.5–3.5 ppm) .
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13C NMR: Peaks for carbonyl carbons (δ 165–175 ppm) and alkyne carbons (δ 70–90 ppm) .
Applications and Future Directions
Drug Discovery
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Lead compound optimization: Structural modifications (e.g., replacing the alkyne with an ethylene group) could enhance pharmacokinetics.
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Target identification: High-throughput screening against cancer cell lines or microbial targets is warranted .
Challenges and Opportunities
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